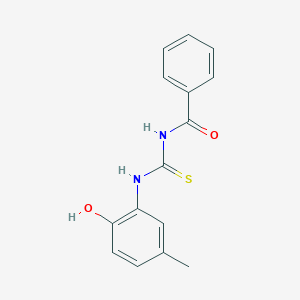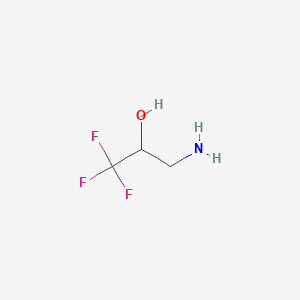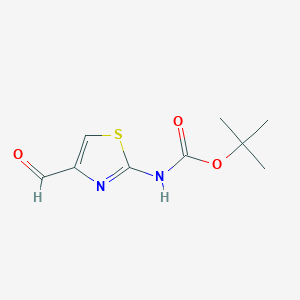
4-Formiltiazol-2-ilcarbamato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-formylthiazol-2-ylcarbamate is an organic compound with the molecular formula C9H12N2O3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
Tert-butyl 4-formylthiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, and influence its function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylthiazol-2-ylcarbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the formylation of thiazole followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-formylthiazol-2-ylcarbamate may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: Tert-butyl 4-formylthiazol-2-ylcarbamate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Tert-butyl 4-formylthiazole: A closely related compound with similar structural features but lacking the carbamate group.
4-formylthiazole: Another related compound that lacks the tert-butyl and carbamate groups.
Uniqueness: Tert-butyl 4-formylthiazol-2-ylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQIZYBOFGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630939 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494769-34-5 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Aminophenyl)disulfanyl]aniline](/img/structure/B112600.png)
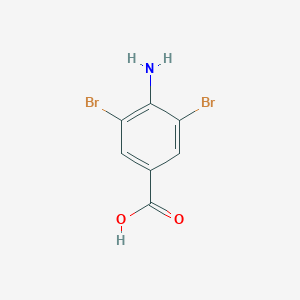
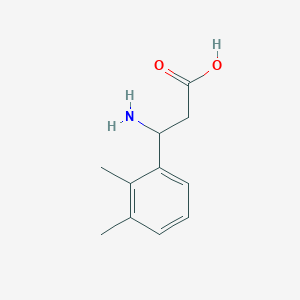
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)
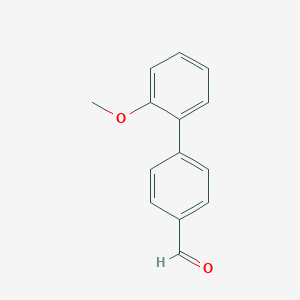
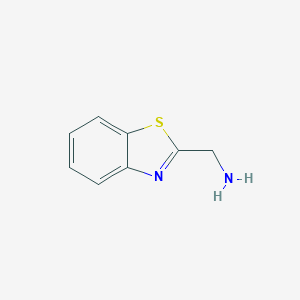
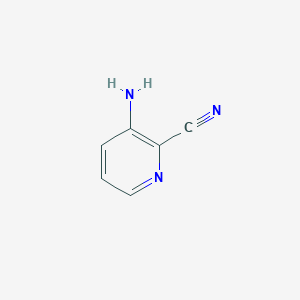
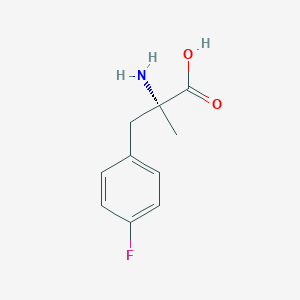
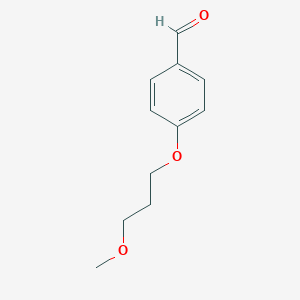
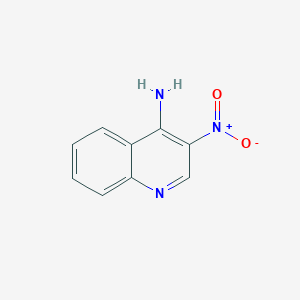
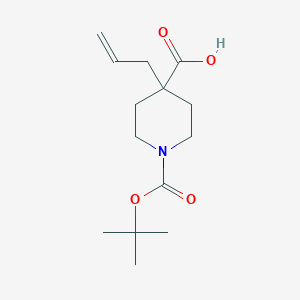
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
